Lipophilicity Differential vs. Methanesulfonate and Pivalate Ester Analogs
The target compound possesses a computed XLogP3 of 5.8 [1], reflecting the contribution of the 4-chlorobenzenesulfonate moiety. In contrast, the direct structural analog [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate (CAS not specified in search results) has a molecular weight of 316.37 g/mol, implying a lower XLogP3 due to the smaller, less lipophilic methanesulfonate group. Similarly, [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] pivalate (CAS 331460-43-6) has a molecular formula of C21H22O3 and MW 322.4 g/mol , lacking the chlorine substituent and sulfonate ester entirely. While explicit XLogP3 values for these comparators are not available from the current search, the structural difference—replacement of 4-chlorobenzenesulfonate with methanesulfonate or pivalate—predictively lowers lipophilicity based on well-established fragment-based LogP contribution principles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 |
| Comparator Or Baseline | [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate (inferred lower XLogP3); pivalate ester analog (inferred lower XLogP3) |
| Quantified Difference | Not directly quantifiable; structural inference supports significantly higher lipophilicity for the 4-chlorobenzenesulfonate ester relative to methanesulfonate or pivalate analogs. |
| Conditions | Computed property (PubChem, XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity can translate into enhanced passive membrane permeability and altered subcellular distribution, making this compound a more suitable candidate than methanesulfonate or pivalate analogs for cell-based phenotypic screening where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 5859711. Computed XLogP3 = 5.8. View Source
